molecular formula C18H16BrN3O4 B2399214 3-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one CAS No. 2380194-50-1

3-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one

Cat. No.: B2399214
CAS No.: 2380194-50-1
M. Wt: 418.247
InChI Key: UBNSTUVJPGPKJK-UHFFFAOYSA-N
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Description

3-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one is an organic compound with diverse applications in scientific research. Its complex structure combines elements of pyridine, pyrrolidine, and benzoxazole, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions

Industrial Production Methods

On an industrial scale, the production would involve optimizing the reaction conditions to maximize efficiency and minimize waste. This often includes the use of automated systems for precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions:

  • Oxidation: : Oxidative conditions can modify the functional groups attached to the benzoxazole and pyrrolidine rings.

  • Reduction: : Certain reductive conditions might reduce specific functional groups without affecting the stability of the entire molecule.

  • Substitution: : Electrophilic or nucleophilic substitutions can occur, especially involving the bromine atom on the pyridine ring.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: : Reagents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).

  • Substitution: : Nucleophiles like sodium methoxide (NaOMe) or electrophiles like alkyl halides.

Major Products Formed

Depending on the reaction conditions and reagents used, the major products can vary widely, from hydroxylated derivatives to alkylated or reduced forms of the original molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a precursor or intermediate in the synthesis of more complex molecules. Its reactive sites make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, its structural components might interact with various biomolecules, making it a useful tool in the study of biochemical pathways and molecular biology.

Medicine

This compound might have potential applications in medicinal chemistry, such as drug development or as a probe for studying the function of biological systems. Its interaction with specific biological targets could lead to the discovery of new therapeutic agents.

Industry

Industrial applications could include its use as a catalyst or as a part of advanced materials with specific desirable properties, such as enhanced stability or reactivity.

Mechanism of Action

The compound's mechanism of action would depend on its specific application. Generally, it would interact with molecular targets through various types of chemical bonds and forces, such as hydrogen bonding, van der Waals forces, and covalent bonding.

Molecular Targets and Pathways

Potential molecular targets include enzymes, receptors, and other proteins, with pathways involved in these interactions varying according to the biological or chemical context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(2-Oxoethyl)-1,3-benzoxazol-2-one]: : Similar core structure but without the pyrrolidinyl and bromopyridinyl groups.

  • 3-(3-Bromopyridin-4-yl)-1,3-benzoxazol-2-one: : Lacks the oxopyrrolidinyl group.

  • Pyrrolidinyl-benzoxazole derivatives: : Various modifications of the pyrrolidinyl group.

Uniqueness

What sets 3-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one apart is its specific combination of functional groups, which confer unique chemical properties and reactivity patterns, making it particularly versatile and valuable in a wide range of applications.

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Properties

IUPAC Name

3-[2-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O4/c19-13-9-20-7-5-15(13)25-12-6-8-21(10-12)17(23)11-22-14-3-1-2-4-16(14)26-18(22)24/h1-5,7,9,12H,6,8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNSTUVJPGPKJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Br)C(=O)CN3C4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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